1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features both ethoxy and methoxy functional groups attached to a piperazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-ethoxyphenyl)methyl chloride with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced piperazine derivatives
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the ethoxy group.
1-(2-Ethoxyphenyl)piperazine: Similar structure but lacks the methoxy group.
4-(2-Methoxyphenyl)piperazine: Similar structure but with different substitution pattern.
Uniqueness
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-19-10-6-4-8-17(19)16-21-12-14-22(15-13-21)18-9-5-7-11-20(18)23-2/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPCJKQJWVGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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